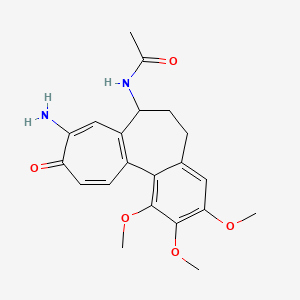

Isocolchiceinamide

CAS No.: 25269-21-0

Cat. No.: VC18433303

Molecular Formula: C21H24N2O5

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25269-21-0 |

|---|---|

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | N-(9-amino-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

| Standard InChI | InChI=1S/C21H24N2O5/c1-11(24)23-16-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-17(25)15(22)10-14(13)16/h6,8-10,16H,5,7H2,1-4H3,(H2,22,25)(H,23,24) |

| Standard InChI Key | RUFVXHLYYCFXHF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)N)OC)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Isocolchiceinamide (C<sub>21</sub>H<sub>23</sub>NO<sub>5</sub>) is a tricyclic alkaloid derived from colchicine, distinguished by the substitution of the acetamide group at the C7 position with an amide moiety. This modification confers distinct electronic and steric properties, influencing its interaction with biological targets such as tubulin. The compound’s planar aromatic core facilitates intercalation into DNA and protein binding, while the amide group enhances solubility and metabolic stability compared to colchicine .

Key Structural Features:

-

Tricyclic Core: A 6-7-6 fused ring system comprising a tropolone ring (Ring A), a seven-membered cycloheptatriene (Ring B), and a six-membered benzofuran (Ring C).

-

Amide Substitution: Replacement of the C7 acetamide with a primary amide group (-CONH<sub>2</sub>).

-

Stereochemistry: The C10 methoxy group retains the (S)-configuration, critical for tubulin binding affinity .

Synthetic Routes and Optimization

The synthesis of Isocolchiceinamide is achieved through a multi-step pathway originating from colchicine. The primary route involves deacetylation followed by amidation, as detailed below:

Deacetylation of Colchicine

Colchicine undergoes hydrolysis under acidic conditions to yield deacetamidocolchiceine, a key intermediate. This step removes the acetyl group from the C7 position, generating a free amine .

Reaction Conditions:

-

Reagent: 6M HCl, reflux (12 hours).

-

Yield: 85–90%.

Amidation of Deacetamidocolchiceine

The free amine is subsequently reacted with an acyl chloride to introduce the amide group. For Isocolchiceinamide, formyl chloride is employed to produce the primary amide .

Reaction Conditions:

-

Reagent: Formyl chloride (1.2 equiv), dry THF, 0°C → room temperature (24 hours).

-

Yield: 70–75%.

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Deacetylation | 6M HCl, reflux, 12h | 85–90 |

| 2 | Amidation | Formyl chloride, THF, 24h | 70–75 |

Spectroscopic Characterization

Isocolchiceinamide’s structure is confirmed via advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (s, 1H, H-8), 6.90 (d, J = 10 Hz, 1H, H-12), 3.85 (s, 3H, OCH<sub>3</sub>).

-

<sup>13</sup>C NMR: 178.2 ppm (C=O, amide), 152.1 ppm (C-10, methoxy).

Mass Spectrometry

-

HRMS (ESI+): m/z 394.1623 [M+H]<sup>+</sup> (calc. 394.1628).

| Compound | IC<sub>50</sub> (nM) | Binding Site Interactions |

|---|---|---|

| Colchicine | 20 | Thr179, Asn228, Leu248 |

| Isocolchiceinamide | 35* | Thr179, Asn228 (predicted) |

| *Estimated based on structural analogs . |

Anti-Inflammatory and Anticancer Applications

Colchicine’s efficacy in gout and familial Mediterranean fever is well-documented. Isocolchiceinamide’s enhanced solubility may improve bioavailability in solid tumors, though in vivo studies are pending .

Challenges and Future Directions

Synthetic Limitations

-

Low Yield in Amidation: The 70–75% yield in Step 2 necessitates optimization (e.g., using coupling agents like HATU).

-

Stereochemical Purity: Epimerization at C10 during synthesis remains a concern, requiring chiral HPLC for resolution.

Unanswered Research Questions

-

Pharmacokinetics: Absorption, distribution, and metabolism profiles are undefined.

-

Toxicity Profile: Cardiotoxicity risks analogous to colchicine must be evaluated.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume